(5-{[(1-Methoxypropan-2-yl)amino]methyl}furan-2-yl)methanol
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Overview
Description
(5-{[(1-Methoxypropan-2-yl)amino]methyl}furan-2-yl)methanol is a chemical compound with the molecular formula C10H17NO3 and a molecular weight of 199.25 g/mol . This compound is characterized by a furan ring substituted with a methanol group and an amino-methyl group containing a methoxypropan-2-yl moiety. It is primarily used for research purposes and has various applications in scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-{[(1-Methoxypropan-2-yl)amino]methyl}furan-2-yl)methanol typically involves the reaction of furan derivatives with appropriate amines and alcohols. One common method includes the reaction of 5-formylfuran with (1-methoxypropan-2-yl)amine in the presence of a reducing agent to form the desired product . The reaction conditions often involve moderate temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
(5-{[(1-Methoxypropan-2-yl)amino]methyl}furan-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The furan ring can be reduced under hydrogenation conditions to form tetrahydrofuran derivatives.
Substitution: The amino-methyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically used for hydrogenation.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of furan-2-carboxylic acid or furan-2-carbaldehyde.
Reduction: Formation of tetrahydrofuran derivatives.
Substitution: Formation of N-substituted furan derivatives.
Scientific Research Applications
(5-{[(1-Methoxypropan-2-yl)amino]methyl}furan-2-yl)methanol has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5-{[(1-Methoxypropan-2-yl)amino]methyl}furan-2-yl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds containing a thiophene ring, such as suprofen and articaine, exhibit similar structural features and biological activities.
Furan Derivatives: Other furan-based compounds, such as furan-2-carboxylic acid and furan-2-carbaldehyde, share similar chemical properties and reactivity.
Uniqueness
(5-{[(1-Methoxypropan-2-yl)amino]methyl}furan-2-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxypropan-2-yl group enhances its solubility and reactivity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C10H17NO3 |
---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
[5-[(1-methoxypropan-2-ylamino)methyl]furan-2-yl]methanol |
InChI |
InChI=1S/C10H17NO3/c1-8(7-13-2)11-5-9-3-4-10(6-12)14-9/h3-4,8,11-12H,5-7H2,1-2H3 |
InChI Key |
LCKBTTQDRCBUPP-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC)NCC1=CC=C(O1)CO |
Origin of Product |
United States |
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